2-Methyl-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride is a chemical compound with the molecular formula C11H17N3 . It is also known as N-[(pyridin-2-yl)methyl]piperidin-4-amine .
Synthesis Analysis
The synthesis of 2-Methyl-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride and its derivatives involves the use of classical molecular simulation methods . These methods help in describing the arrangement of intercalated molecules within a layered structure of zirconium 4-sulfophenylphosphonate . The intercalated molecules are placed between SO3H groups of the host layers . Their mutual positions and orientations are solved by molecular simulation methods and compared with the presented experimental results .Molecular Structure Analysis
The molecular structure of 2-Methyl-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride is analyzed using various methods. For instance, the calculation results reveal a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers . The dipole moments of the AH, AMe, and ANO2 guests in the final models are calculated to illustrate the potential use of these materials in non-linear optics .Chemical Reactions Analysis
The chemical reactions involving 2-Methyl-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride are complex and involve several steps. For instance, the intercalated molecules are placed between SO3H groups of the host layers . Their mutual positions and orientations are solved by molecular simulation methods and compared with the presented experimental results .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methyl-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride include a predicted boiling point of 341.0±42.0 °C and a predicted density of 1.081±0.06 g/cm3 . The compound also has a predicted pKa value of 9.96±0.10 .Scientific Research Applications
Anti-fibrosis Activity
Some compounds similar to “2-Methyl-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride” have shown promising results in anti-fibrosis activity . They were found to be more effective than Pirfenidone (PFD), a drug used for the treatment of idiopathic pulmonary fibrosis .
Chemical Synthesis
This compound can be synthesized through a reaction involving ammonium hydroxide . The details of the synthesis process are not fully described, but it suggests potential applications in chemical synthesis and manufacturing .
Molecular Weight and Formula
The molecular formula of “2-Methyl-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride” is C11H20Cl3N3 and it has a molecular weight of 300.6556 . This information is crucial for scientists in determining the properties of the compound and how it might interact with other substances.
Future Directions
The future directions for research on 2-Methyl-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride could involve further exploration of its potential use in non-linear optics . Additionally, more research could be conducted to fully understand its mechanism of action and to explore its potential applications in other areas.
properties
IUPAC Name |
2-methyl-N-piperidin-4-ylpyridin-4-amine;trihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3.3ClH/c1-9-8-11(4-7-13-9)14-10-2-5-12-6-3-10;;;/h4,7-8,10,12H,2-3,5-6H2,1H3,(H,13,14);3*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZHMWPSOPRELF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)NC2CCNCC2.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.